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Compound of Interest

Compound Name: JNK-IN-11

Cat. No.: B2632489 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, chemical

properties, and biological activity of JNK-IN-11, a potent inhibitor of c-Jun N-terminal kinases

(JNKs). This document is intended to serve as a valuable resource for researchers in academia

and the pharmaceutical industry engaged in JNK-related drug discovery and development.

Core Compound Information
JNK-IN-11 is a small molecule inhibitor targeting the c-Jun N-terminal kinase (JNK) family of

proteins. It has been identified as a valuable tool for investigating the physiological and

pathological roles of JNK signaling.

Structure and Chemical Identity
The chemical structure and identity of JNK-IN-11 are summarized in the table below.
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Identifier Value

IUPAC Name
methyl 3-[(2-thiophen-2-

ylacetyl)amino]thiophene-2-carboxylate[1]

CAS Number 676594-38-0[1]

Molecular Formula C₁₂H₁₁NO₃S₂[1]

Molecular Weight 281.35 g/mol [1]

SMILES COC(=O)c1sccc1NC(=O)Cc1cccs1[1]

Physicochemical Properties
A summary of the key physicochemical properties of JNK-IN-11 is provided in the table below.

These parameters are crucial for understanding the compound's behavior in biological

systems.

Property Value Source

LogP (XLogP3) 2.8 PubChem[1]

Predicted pKa (strongest

acidic)
9.8 Chemicalize

Predicted pKa (strongest

basic)
-3.9 Chemicalize

Predicted Aqueous Solubility

(pH 7.4)
0.02 g/L Chemicalize

Mechanism of Action and Signaling Pathway
JNK-IN-11 functions as a Type I ATP-competitive inhibitor of JNKs.[2] This means it binds to

the ATP-binding pocket of the JNK enzyme in its active conformation, preventing the binding of

ATP and subsequent phosphorylation of downstream substrates. The thiophene ring of JNK-
IN-11 establishes hydrophobic interactions with the gatekeeper methionine residue (Met146) in

the JNK active site, while a critical hydrogen bond is formed between the inhibitor's carbonyl

group and the backbone NH of Met149.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2808202
https://pubchem.ncbi.nlm.nih.gov/compound/2808202
https://pubchem.ncbi.nlm.nih.gov/compound/2808202
https://pubchem.ncbi.nlm.nih.gov/compound/2808202
https://pubchem.ncbi.nlm.nih.gov/compound/2808202
https://www.benchchem.com/product/b2632489?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2808202
https://www.benchchem.com/product/b2632489?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/JNK-Inhibitor-VIII
https://www.benchchem.com/product/b2632489?utm_src=pdf-body
https://www.benchchem.com/product/b2632489?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/JNK-Inhibitor-VIII
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2632489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The JNK signaling pathway is a critical component of the mitogen-activated protein kinase

(MAPK) cascade. It is activated by a variety of cellular stresses, including inflammatory

cytokines, UV radiation, and oxidative stress. The core of the pathway consists of a three-tiered

kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and

the JNK itself (a MAPK). Upon activation, JNKs translocate to the nucleus to phosphorylate and

activate transcription factors, most notably c-Jun, which in turn regulates the expression of

genes involved in apoptosis, inflammation, and cell proliferation.
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Caption: JNK signaling pathway and the inhibitory action of JNK-IN-11.

Biological Activity and Selectivity
Inhibitory Potency
JNK-IN-11 exhibits potent inhibition against JNK isoforms, with varying IC₅₀ values as detailed

in the table below.

Target IC₅₀ (µM)

JNK1 2.2[2]

JNK2 21.4[2]

JNK3 1.8[2]

Kinase Selectivity Profile
While JNK-IN-11 is a potent JNK inhibitor, it also demonstrates some off-target activity against

other kinases. This is an important consideration for its use as a specific research tool.

Kinase Activity/Selectivity

p38α Remarkable selectivity over p38α[2]

Erk2 Remarkable selectivity over Erk2[2]

It is important to note that broader kinase profiling has revealed that JNK-IN-11 can also

potently block the phosphorylation of Erk1/2, Rsk1, and Msk1. This suggests that at higher

concentrations, JNK-IN-11 may have a broadened kinase selectivity profile.

Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization

of JNK-IN-11 and other JNK inhibitors.

In Vitro JNK Kinase Assay (Non-Radioactive)
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This assay measures the ability of an inhibitor to block the phosphorylation of a JNK substrate

by purified JNK enzyme.

Materials:

Recombinant human JNK1, JNK2, or JNK3

c-Jun (1-79) fusion protein (substrate)

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-

100)

ATP solution

JNK-IN-11 or other test compounds

96-well assay plates

Anti-phospho-c-Jun (Ser63) antibody

HRP-conjugated secondary antibody

Chemiluminescent substrate

Plate reader

Procedure:

Prepare serial dilutions of JNK-IN-11 in DMSO and then dilute in Kinase Assay Buffer.

Add 10 µL of the diluted inhibitor to the wells of a 96-well plate.

Add 20 µL of a solution containing the JNK enzyme and c-Jun substrate in Kinase Assay

Buffer.

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

Initiate the kinase reaction by adding 20 µL of ATP solution in Kinase Assay Buffer. The final

ATP concentration should be at or near the Km for JNK.
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Incubate the reaction for 30-60 minutes at 30°C.

Stop the reaction by adding an appropriate stop solution (e.g., EDTA).

Transfer the reaction mixture to a high-binding ELISA plate coated with an anti-c-Jun

antibody.

Incubate for 1 hour at room temperature to capture the c-Jun protein.

Wash the plate three times with a wash buffer (e.g., TBS-T).

Add the anti-phospho-c-Jun (Ser63) antibody and incubate for 1 hour.

Wash the plate and add the HRP-conjugated secondary antibody.

Incubate for 1 hour, then wash the plate.

Add the chemiluminescent substrate and measure the signal using a plate reader.

Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor

concentration.
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In Vitro JNK Kinase Assay Workflow
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Cellular c-Jun Phosphorylation Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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